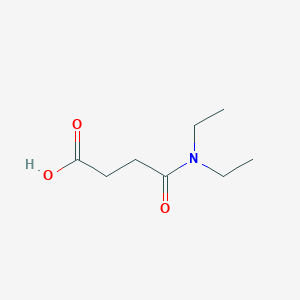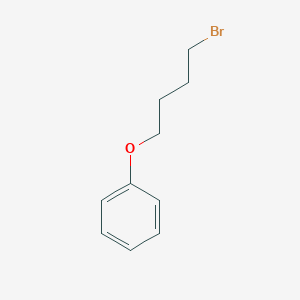
4-(Diethylamino)-4-oxobutanoic acid
説明
Synthesis Analysis
The synthesis of related compounds often involves ring-opening reactions or condensation reactions. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, showcasing a method that could potentially be adapted for synthesizing 4-(Diethylamino)-4-oxobutanoic acid (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed through techniques like IR, NMR, and X-ray diffraction studies. For instance, the molecular structure, as well as the first-order hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been extensively analyzed, providing a framework for understanding the molecular structure of 4-(Diethylamino)-4-oxobutanoic acid (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions of structurally similar compounds, such as ethyl 4-bromo-3-oxobutanoate reacting with diethyl malonate, provide insights into the chemical reactivity of 4-(Diethylamino)-4-oxobutanoic acid. These studies reveal how substituents on the oxobutanoic acid framework influence reactivity and product formation (Tetsuzo Kato et al., 1978).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of 4-(Diethylamino)-4-oxobutanoic acid. Research on related compounds, like the study of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, provides valuable data on these aspects, which are pivotal for practical applications and synthesis strategies (A. D. Kumar et al., 2016).
科学的研究の応用
Pharmacology and Therapeutic Applications
- Lysergic acid diethylamide (LSD), chemically related to 4-(Diethylamino)-4-oxobutanoic acid through its amine group, has been studied for its complex pharmacology and potential experimental treatments in psychiatry. Research has shown its physiologically tolerable nature and the psychological reactions manageable in medically supervised settings, with renewed interest for its utility in elucidating neural mechanisms of consciousness and its therapeutic applications in cluster headaches and terminally ill patients (Passie et al., 2008).
Biochemical Research
- The study of chlorogenic acid (CGA), a phenolic compound, reveals the broad biological and pharmacological effects of phenolic acids, including antioxidant, anti-inflammatory, and neuroprotective roles. This research underscores the significance of natural phenolic compounds in addressing metabolic disorders and their potential for medical applications, drawing parallels to the research interests surrounding 4-(Diethylamino)-4-oxobutanoic acid (Naveed et al., 2018).
Environmental and Health Safety
- Acrylamide research, focusing on its industrial applications and presence in food, has led to a better understanding of its formation, health implications, and strategies for reducing dietary exposure. This reflects a broader concern for the safety and environmental impact of chemical compounds, relevant to discussions about the safe use of 4-(Diethylamino)-4-oxobutanoic acid (Taeymans et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(diethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILORGWKMLOGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164970 | |
| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)-4-oxobutanoic acid | |
CAS RN |
1522-00-5 | |
| Record name | 4-(Diethylamino)-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinamic acid, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylsuccinamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)






